molecular formula C13H11F2NO3S B7476987 3,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide

3,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B7476987
M. Wt: 299.29 g/mol
InChI Key: NMZBTRPLXQDWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFB and belongs to the class of sulfonamide compounds. DFB has demonstrated promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The exact mechanism of action of DFB is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of enzymes involved in cell proliferation and inflammation. DFB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells, leading to reduced tumor growth. Additionally, DFB has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, leading to reduced inflammation.
Biochemical and Physiological Effects:
DFB has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. DFB has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Additionally, DFB has been shown to modulate the immune system, leading to reduced inflammation and improved immune response.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DFB has demonstrated promising results in various in vitro and in vivo studies, making it a potential candidate for further development. However, DFB has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, DFB has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the research on DFB. One potential direction is to investigate the safety and efficacy of DFB in human clinical trials. Additionally, further studies are needed to understand the exact mechanism of action of DFB and its potential applications in the treatment of various diseases. Furthermore, the development of novel formulations of DFB with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the investigation of the synergistic effects of DFB with other compounds could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of DFB involves the reaction of 3,4-difluoroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure DFB.

Scientific Research Applications

DFB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, DFB has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S/c1-19-10-4-2-9(3-5-10)16-20(17,18)11-6-7-12(14)13(15)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZBTRPLXQDWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide

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